3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
Description
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a synthetic organic compound that features both oxazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C17H17N3O2S/c21-15(18-9-8-17-19-10-11-23-17)6-7-16-20-12-14(22-16)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,18,21) |
InChI Key |
GARORNYVNWGRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles. For instance, 5-phenyl-1,3-oxazole can be prepared by reacting phenylacetic acid with formamide under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the oxazole and thiazole derivatives with a propanamide linker. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide . For instance, derivatives of oxadiazoles and oxazoles have shown significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Tropical Journal of Pharmaceutical Research investigated the synthesis and biological activity of propanamide derivatives. The results indicated that certain derivatives exhibited promising anticancer activity with IC50 values ranging from 10 to 30 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|---|
| 1 | MDA-MB-231 | 15 | 75 |
| 2 | A549 | 20 | 70 |
| 3 | HCT116 | 25 | 65 |
Antimicrobial Applications
The compound's thiazole component enhances its antimicrobial properties. Studies have demonstrated that similar compounds exhibit effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various thiazole-containing compounds, it was found that several derivatives displayed significant inhibition zones in disc diffusion assays against both gram-positive and gram-negative bacteria .
| Compound | Bacteria | Inhibition Zone (mm) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 18 |
| C | Candida albicans | 12 |
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. For instance, in antimicrobial applications, it may inhibit key bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it could interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-oxazole: A simpler analog with only the oxazole ring.
2-(1,3-Thiazol-2-yl)ethylamine: Contains the thiazole ring and an ethylamine group.
3-(5-Phenyl-1,3-oxazol-2-yl)propanamide: Lacks the thiazole ring but has a similar backbone.
Uniqueness
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to the combination of oxazole and thiazole rings within a single molecule. This dual heterocyclic structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a synthetic derivative belonging to the class of oxazole and thiazole-containing amides. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.35 g/mol. The structural features include an oxazole ring and a thiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.35 g/mol |
| Structural Features | Oxazole + Thiazole |
Biological Activity
Research indicates that compounds containing oxazole and thiazole rings exhibit significant biological activities, particularly in pharmacology. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives with oxazole rings have shown efficacy against various pathogens, including resistant strains. The compound's structure allows it to interact with microbial cell walls or inhibit essential enzymes.
Anticancer Properties
The compound has been investigated for its potential anticancer activity. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators. This suggests that this compound may also possess such effects.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the activity of various oxazole derivatives against ESKAPE pathogens, revealing that certain modifications enhanced their antimicrobial efficacy significantly .
- Anticancer Research : In vitro studies demonstrated that similar compounds could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .
- Inflammation Model : In vivo models using carrageenan-induced paw edema showed that compounds with similar structures effectively reduced inflammation without significant gastrointestinal side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Signaling Modulation : The interaction with cellular pathways can lead to altered expression of genes related to survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
